Triethoxymethylsilane (MTES, CAS 2031-67-6) is a trifunctional alkylalkoxysilane widely utilized as a primary precursor and structural modifier in sol-gel synthesis, advanced coatings, and aerogel manufacturing. By introducing a non-hydrolyzable methyl group into the silica network, MTES fundamentally alters the mechanical and surface properties of the resulting matrix, shifting it from a rigid, hydrophilic state to a flexible, hydrophobic one. Commercially, it serves as a critical bridge between purely inorganic silicates (like Tetraethoxysilane, TEOS) and fully polymeric silicones. For industrial buyers, MTES is prioritized for its ability to impart superhydrophobicity, improve crack resistance in thick films, and provide a safer, ethanol-releasing alternative to methoxy-based silanes during hydrolysis, ensuring compatibility with environmentally sensitive and large-scale manufacturing workflows [1].
Substituting MTES with its closest structural analogs compromises either process safety, formulation stability, or end-product mechanical integrity. Replacing MTES with Tetraethoxysilane (TEOS) results in a fully crosslinked, high-density silica network that is inherently brittle and hydrophilic, leading to catastrophic cracking in thick coatings and structural pulverization in aerogels under mechanical stress. Conversely, substituting MTES with Methyltrimethoxysilane (MTMS) introduces severe occupational and environmental hazards by releasing toxic methanol during hydrolysis. Furthermore, MTMS exhibits a significantly faster hydrolysis and condensation rate, which drastically shortens the pot life of sol-gel formulations, making large-scale industrial dip-coating or spray-coating processes difficult to control and highly prone to premature gelation[1].
In two-step acid-base sol-gel processes, the choice of alkoxy group dictates the reaction kinetics and the operational window of the formulation. Kinetic studies demonstrate that the hydrolysis and condensation rates of MTES are significantly slower than those of its methoxy counterpart, MTMS. The condensation rate under base-catalyzed conditions strictly follows the order of MTMS > MTES, resulting in a delayed 'turbid time' (precipitation onset) for MTES-based sols [1]. This slower reactivity prevents premature gelation, extending the pot life of the sol and allowing for more controlled deposition in industrial coating lines.
| Evidence Dimension | Condensation rate and turbid time (pot life indicator) |
| Target Compound Data | MTES (Slower condensation, delayed turbid time, ethanol byproduct) |
| Comparator Or Baseline | MTMS (Faster condensation, rapid precipitation, methanol byproduct) |
| Quantified Difference | MTES exhibits a strictly lower condensation rate than MTMS, significantly extending the stable working window of the sol before precipitation. |
| Conditions | Base-catalyzed aqueous sol-gel condensation step. |
A longer pot life reduces material waste from premature gelation and provides the necessary processing window for large-batch industrial coating operations.
Pure inorganic silica aerogels derived from TEOS are notoriously brittle, limiting their use in dynamic or flexible insulation applications. By utilizing MTES as a precursor, the non-bridging methyl groups reduce the overall crosslinking density, imparting remarkable flexibility to the silica skeleton. Quantitative mechanical testing shows that optimized MTES-based silica aerogels can withstand a maximum compression ratio of up to 80% under 15.09 kPa of stress without macroscopic structural failure[1]. In stark contrast, standard TEOS aerogels typically shatter at compressive strains below 10%.
| Evidence Dimension | Maximum reversible compression ratio |
| Target Compound Data | MTES-based aerogel (Up to 80% compression at 15.09 kPa) |
| Comparator Or Baseline | TEOS-based baseline (<10% compression before brittle failure) |
| Quantified Difference | MTES networks tolerate >70% higher compressive strain than pure TEOS networks without fracturing. |
| Conditions | Uniaxial compression testing of supercritically dried monolithic aerogels. |
Enables the procurement of MTES for the manufacturing of flexible, durable aerogel insulation blankets that survive mechanical handling and installation.
The incorporation of MTES into standard TEOS sol-gel formulations fundamentally shifts the surface energy of the resulting material. While pure TEOS coatings are highly hydrophilic due to abundant surface silanol groups, hybrid MTES/TEOS coatings exhibit superhydrophobic behavior. Experimental data confirms that optimized MTES-modified silica coatings and aerogels achieve static water contact angles ranging from 149° to 163°[1]. This transformation is driven by the dense population of hydrophobic methyl groups orienting at the solid-air interface, drastically reducing water adhesion.
| Evidence Dimension | Static water contact angle |
| Target Compound Data | MTES/TEOS hybrid formulations (149° - 163°) |
| Comparator Or Baseline | Pure TEOS formulations (< 40°, hydrophilic) |
| Quantified Difference | MTES addition increases the water contact angle by over 100°, transitioning the surface from wetting to superhydrophobic. |
| Conditions | Sol-gel deposited coatings and supercritically dried aerogels measured via sessile drop technique. |
Essential for formulating self-cleaning, anti-corrosion, and moisture-resistant coatings where water ingress would degrade the underlying substrate.
A major limitation of purely inorganic TEOS-based sol-gel coatings is severe volume shrinkage during the drying phase, which induces high capillary stresses and leads to micro-cracking at very low film thicknesses. The introduction of MTES as a co-precursor significantly mitigates this issue. The bulky methyl groups reduce network connectivity and increase skeletal compliance, allowing the film to relax during solvent evaporation. Studies indicate that higher MTES content enhances the maximum crack-free thickness of the coatings, enabling the deposition of intact silica-based films up to ~2 µm thick after densification at 500°C [1], whereas pure TEOS films typically fracture at a fraction of this thickness.
| Evidence Dimension | Maximum crack-free coating thickness |
| Target Compound Data | MTES/TEOS hybrid coatings (~2 µm after 500°C densification) |
| Comparator Or Baseline | Pure TEOS coatings (Sub-micron cracking threshold) |
| Quantified Difference | MTES enables multi-micron crack-free deposition, multiplying the achievable thickness per coating cycle. |
| Conditions | Acid-catalyzed sol-gel deposition followed by thermal densification at 500°C. |
Drastically reduces the number of coating-and-curing cycles required to achieve protective film thicknesses, lowering manufacturing time and energy costs.
Directly leveraging the 80% compressive strain tolerance provided by MTES [1], this precursor is ideal for manufacturing flexible, non-brittle silica aerogel blankets. It is the preferred choice over TEOS for thermal insulation in aerospace, industrial piping, and winter apparel where the material must withstand bending, compression, and mechanical vibration without pulverizing.
Based on its ability to elevate water contact angles above 150° [2], MTES is highly suited for formulating protective sol-gel coatings on metals and glass. By repelling water and corrosive aqueous ions, MTES-modified TEOS coatings extend the lifespan of marine infrastructure, automotive components, and outdoor architectural glass.
Utilizing MTES's ability to reduce drying shrinkage and capillary stress [3], it is procured for manufacturing multi-micron, crack-free optical or dielectric coatings. This allows manufacturers to achieve the required film thickness in fewer dip- or spin-coating cycles, optimizing throughput for semiconductor packaging and specialized optics.
Because MTES releases ethanol rather than highly toxic methanol during hydrolysis, and offers a slower, more controllable condensation rate [4], it is the regulatory-compliant substitute for MTMS in consumer-facing applications, food-contact surface modifiers, and large-scale open-bath coating processes where vapor toxicity and pot life are primary concerns.
Flammable